2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride
Overview
Description
2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride is a chemical compound with the molecular formula C11H15Cl2NOS. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom.
Mechanism of Action
Target of Action
The primary target of 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride is APOL1 . APOL1 is a protein that plays a crucial role in various diseases, including pancreatic cancer, focal segmental glomerulosclerosis (FSGS), and non-diabetic kidney disease (NDKD) .
Mode of Action
The compound acts as an inhibitor of APOL1 .
Biochemical Pathways
The downstream effects of this interaction would be related to the mitigation of diseases mediated by APOL1, such as pancreatic cancer, FSGS, and NDKD .
Result of Action
The result of the compound’s action is the inhibition of APOL1, which can lead to therapeutic effects in treating APOL1-mediated diseases . These diseases include pancreatic cancer, FSGS, and NDKD .
Biochemical Analysis
Biochemical Properties
2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of apolipoprotein L1 (APOL1), a protein involved in lipid metabolism and associated with certain kidney diseases . The interaction between 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride and APOL1 is characterized by binding to the protein’s active site, thereby preventing its normal function.
Cellular Effects
The effects of 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating these pathways, 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride can alter gene expression and cellular metabolism, leading to changes in cell function and viability.
Molecular Mechanism
At the molecular level, 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride exerts its effects through several mechanisms. One of the primary actions is the inhibition of APOL1 by binding to its active site . This binding prevents APOL1 from interacting with its natural substrates, thereby disrupting its normal function. Additionally, 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride has been shown to modulate the activity of other enzymes and proteins involved in cellular signaling and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride have been observed to change over time. The compound exhibits good stability under standard storage conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term studies have shown that prolonged exposure to 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride can lead to sustained alterations in cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects, such as reducing inflammation and protecting against kidney damage . At higher doses, 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride can cause toxic effects, including liver damage and impaired renal function . These findings highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound has been shown to affect the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism . Additionally, 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride can influence metabolic flux and alter the levels of various metabolites, thereby impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride within tissues is influenced by factors such as tissue permeability and the presence of binding proteins.
Subcellular Localization
The subcellular localization of 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride is critical for its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride may undergo post-translational modifications that direct it to specific subcellular compartments, enhancing its efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride typically involves the reaction of piperidine derivatives with thieno[2,3-c]pyran intermediates. The reaction conditions often include the use of chlorinating agents to introduce the chlorine atom at the 2’ position. The process may involve multiple steps, including cyclization and spiro formation, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. The production process is optimized for yield and efficiency, often involving solvent recovery and recycling to minimize waste .
Chemical Reactions Analysis
Types of Reactions
2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chlorine atom at the 2’ position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride
- 2’,3’-Dichloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride
- 2’-Chloro-4’,4’-difluoro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride
Uniqueness
2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride is unique due to its specific structural features and the presence of the chlorine atom at the 2’ position. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-chlorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine];hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNOS.ClH/c12-9-7-8-1-6-14-11(10(8)15-9)2-4-13-5-3-11;/h7,13H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWSNBCLILHOHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCNCC2)C3=C1C=C(S3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1307248-42-5 | |
Record name | Spiro[piperidine-4,7′-[7H]thieno[2,3-c]pyran], 2′-chloro-4′,5′-dihydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1307248-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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